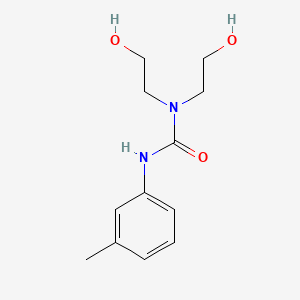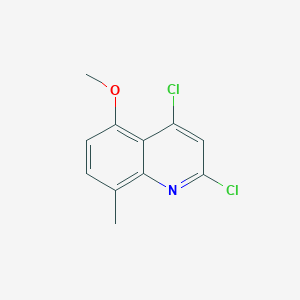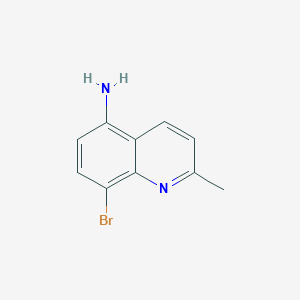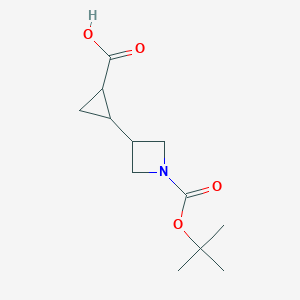
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two hydroxyethyl groups and a m-tolyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea typically involves the reaction of m-tolyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{m-Tolyl isocyanate} + \text{Diethanolamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The m-tolyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1,1-Bis(2-hydroxyethyl)urea: Lacks the m-tolyl group, resulting in different chemical and biological properties.
3-(m-Tolyl)urea: Lacks the hydroxyethyl groups, affecting its reactivity and applications.
1,1-Bis(2-hydroxyethyl)-3-phenylurea: Contains a phenyl group instead of a m-tolyl group, leading to variations in its interactions and uses.
The uniqueness of this compound lies in its combination of hydroxyethyl and m-tolyl groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1,1-bis(2-hydroxyethyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O3/c1-10-3-2-4-11(9-10)13-12(17)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17) |
Clave InChI |
GMSKYJZDLHVQFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)








![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)


